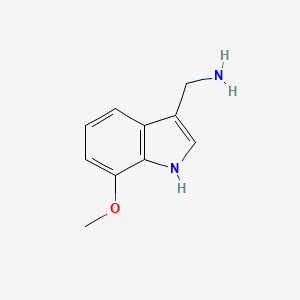

(7-methoxy-1H-indol-3-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

887582-65-2 |

|---|---|

Molecular Formula |

C10H12N2O |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(7-methoxy-1H-indol-3-yl)methanamine |

InChI |

InChI=1S/C10H12N2O/c1-13-9-4-2-3-8-7(5-11)6-12-10(8)9/h2-4,6,12H,5,11H2,1H3 |

InChI Key |

IPLYIHJHGKZEIQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2CN |

Origin of Product |

United States |

The Indole Scaffold: a Privileged Structure in Drug Discovery

The term "privileged structure" in medicinal chemistry refers to a molecular scaffold that can serve as a versatile template for designing ligands for diverse biological receptors. ingentaconnect.com The indole (B1671886) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a prime example of such a structure. ingentaconnect.comeurekaselect.comnih.gov Its prevalence in a vast number of biologically active natural and synthetic compounds underscores its importance in drug discovery. ingentaconnect.comeurekaselect.com

The significance of the indole nucleus can be attributed to several factors. It is a core component of the essential amino acid tryptophan, making it a fundamental building block in proteins and a precursor to the neurotransmitter serotonin (B10506). ingentaconnect.comchemijournal.com This inherent biological relevance has spurred extensive research into indole chemistry, leading to the identification of numerous compounds with a wide array of therapeutic applications. These include anti-inflammatory agents, phosphodiesterase inhibitors, and agonists and antagonists for 5-hydroxytryptamine and cannabinoid receptors. ingentaconnect.comeurekaselect.com Many of these target receptors are G-protein coupled receptors (GPCRs), which possess a conserved binding pocket that the indole scaffold can effectively interact with. ingentaconnect.comnih.gov

The Influence of Methoxy Substitution on Indole Derivatives

The biological activity of indole (B1671886) derivatives can be significantly modulated by the introduction of various substituents. The methoxy (B1213986) group (-OCH3) is a particularly noteworthy substituent that enhances the chemical reactivity and biological properties of the indole ring system. chim.it Methoxy-substituted indoles are found in numerous pharmaceuticals, natural products, and chemosensors. chim.it

The electron-donating nature of the methoxy group increases the electron density of the indole nucleus, making it more susceptible to electrophilic substitution. chim.it This enhanced reactivity provides a strategic advantage in the synthesis of diverse indole derivatives. chim.it The position of the methoxy group on the indole ring can also influence its biological activity. For instance, studies have shown that a methoxy group at position 5 of the indole scaffold can play a role in the upregulation of tumor suppressor genes, while its presence at position 3 has also been associated with biological activity. mdpi.com

7 Methoxy 1h Indol 3 Yl Methanamine in the Context of Bioactive Indoles

(7-methoxy-1H-indol-3-yl)methanamine belongs to the family of 3-substituted indoles, which are characterized by a substituent at the third position of the indole (B1671886) ring. chemijournal.com This class of compounds is widely explored in medicinal chemistry and has been found to possess a range of pharmacological activities, including antiviral, antimicrobial, and analgesic properties. chemijournal.com The core structure features a methanamine group (-CH2NH2) at the 3-position and a methoxy (B1213986) group at the 7-position of the indole scaffold.

The aminomethyl group at the 3-position classifies it as an aminoalkylindole. nih.gov This structural feature is significant as many biologically active compounds contain an indole ring with an alkylamine side chain. The presence of the methoxy group at the 7-position further diversifies its chemical properties, potentially influencing its binding affinity to various biological targets.

Research Trajectories and Academic Significance

Strategies for the Preparation of Indole-3-methanamine Scaffolds

The construction of the indole-3-methanamine core can be achieved through various synthetic routes, ranging from traditional multi-step sequences to more modern direct functionalization approaches.

Classical methods remain fundamental in synthesizing the indole ring system, which is then further modified to introduce the aminomethyl group. Widely used strategies include the Fischer, Bischler, and Hemetsberger indole syntheses, which assemble the indole core from acyclic precursors. chim.it For instance, a common multi-step approach involves the synthesis of an indole-3-carbonitrile intermediate, followed by reduction to the desired methanamine. One documented procedure involves the reduction of 1H-indole-3-carbonitrile using a reducing agent like lithium aluminum hydride in a solvent mixture such as dioxane and tetrahydrofuran.

Another established method is the Pschorr and Hoppe synthesis, which historically involves the reaction of o-nitrophenylacetonitrile with tin and hydrochloric acid to form o-aminophenylacetonitrile, followed by treatment with sodium in ethanol (B145695) to yield the indole. researchgate.net More complex indole derivatives can be assembled using multi-step continuous flow systems, which allow for sequential reactions without isolating intermediates, providing rapid and efficient access to highly functionalized products. nih.gov For example, a three-step sequence involving Hantzsch thiazole (B1198619) synthesis, deketalization, and Fischer indole synthesis has been used to generate complex indolylthiazoles in under 15 minutes. nih.gov

Direct C-H functionalization at the C3 position of a pre-formed indole ring represents a more atom-economical approach to synthesizing indole-3-methanamine scaffolds. The C3 position is the most nucleophilic site on the indole ring, making it a prime target for electrophilic substitution. chemrxiv.org

Recent developments have focused on catalyst-controlled, site-selective C-H activation. nih.gov One such method involves the direct C3-aminomethylation of indoles. This can be achieved by reacting indoles with 1,3,5-triazinanes, which serve as precursors to aryl imine motifs. nih.gov In the absence of a Lewis acid, this reaction selectively yields C-3 amino-methylated indoles. nih.gov Another approach is the C3-alkylation using readily available alcohols as alkylating agents, often mediated by systems like cesium carbonate (Cs₂CO₃) and Oxone®. chemrxiv.orgrsc.org This transition metal-free method has proven effective for a variety of functionalized indoles, including those with electron-withdrawing and electron-donating groups. chemrxiv.org

Table 1: Examples of Direct C3-Functionalization of Indoles

| Indole Substrate | Reagents | Catalyst/Mediator | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Indole | 1,3,5-Triazinane | Heat (Lewis acid-free) | C-3 Amino-methylated Indole | General | nih.gov |

| 5-Methoxyindole (B15748) | 4-Hydroxymethyl pyridine | Cs₂CO₃/Oxone® | C3-Alkylated Indole | 81% | chemrxiv.org |

| 5-Hydroxyindole | 4-Hydroxymethyl pyridine | Cs₂CO₃/Oxone® | C3-Alkylated Indole | 76% | chemrxiv.org |

| Indole | Isoquinoline | CuBr, TBHP | 1-(Indol-3-yl)tetrahydroisoquinoline | 44% | researchgate.net |

| Indole | N-Aryl Imine | Palladium | 3-Substituted Indole | Good | organic-chemistry.org |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. mdpi.comresearchgate.net This technology has been successfully applied to the synthesis of various indole derivatives. nih.govsioc-journal.cn The advantages include a dramatic reduction in reaction times, sometimes from hours to minutes. researchgate.netnih.gov

Microwave irradiation can be used for the initial construction of the indole ring, such as through palladium-catalyzed intramolecular oxidative coupling of enamines. mdpi.com It is also highly effective for subsequent functionalization steps. For example, the synthesis of Schiff's bases from 1H-indole-2,3-dione (isatin) and substituted anilines, a key step in creating more complex derivatives, is significantly faster under microwave irradiation. researchgate.net

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Indole Derivatives

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate | Microwave (μW) | 3 hours | 94% | mdpi.com |

| Conventional (Oil Bath) | 12 hours | 89% | mdpi.com | |

| Synthesis of N-substituted 1,2,3-triazolylmethyl indole derivatives | Microwave (μW) | Shorter Time | 72-96% | nih.gov |

| Conventional | Longer Time | 64-94% | nih.gov |

Stereoselective Synthesis of Enantiopure this compound Derivatives

The creation of enantiomerically pure compounds is critical in drug discovery, as different enantiomers can have vastly different biological activities. The stereoselective synthesis of this compound analogues, where a chiral center is present at the carbon alpha to the amino group, is an area of active research.

One powerful strategy for achieving this is through asymmetric catalysis. For example, a catalytic, enantioselective version of the Fischer indole synthesis has been developed using a chiral phosphoric acid as the catalyst. sciencedaily.com This approach allows for the preferential formation of one enantiomer of cyclopenta[b]indoles. sciencedaily.com Another relevant method is the asymmetric Mannich reaction, which is widely used to synthesize enantiopure piperidine (B6355638) alkaloids by creating a chiral amine center. ru.nl These reactions can be guided by chiral auxiliaries, chiral catalysts, or by using substrates from the chiral pool. ru.nl

For structures analogous to indole-3-methanamines, such as α-(3-pyrrolyl)methanamines, direct organocatalytic asymmetric methods have been developed. rsc.org A one-pot transformation involving an amine-catalyzed direct Mannich reaction followed by a Paal–Knorr cyclization can produce α-(3-pyrrolyl)methanamines with aza-tetrasubstituted centers in good yields and with excellent enantioselectivity. rsc.org These methodologies provide a framework for the potential stereoselective synthesis of enantiopure this compound derivatives.

Chemical Modifications of the this compound Core

Once the this compound scaffold is synthesized, its core structure can be further diversified through various chemical modifications. These transformations allow for the fine-tuning of the molecule's properties.

The primary amine of the aminomethyl group is a versatile functional handle for a wide range of chemical modifications, including N-alkylation, N-acylation, and the formation of Schiff bases (imines).

A general procedure for N-substitution involves the reaction of an indole-3-carboxaldehyde (B46971) with a primary amine (like 3,4,5-trimethoxyaniline) to form an imine intermediate. nih.gov This imine can then be reduced, for instance with sodium borohydride, to yield a stable secondary amine, effectively creating an N-substituted indol-3-yl-methanamine derivative. nih.govrsc.org This two-step sequence is a robust method for introducing a wide variety of substituents onto the nitrogen atom.

N-acylation is another common modification. The reaction of an indolylethylamine analogue with an acylating agent results in the formation of an amide. bldpharm.com This transformation is valuable for creating libraries of compounds with diverse functionalities.

Table 3: Examples of Modifications at the Aminomethyl Moiety

| Starting Material | Reagents | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 1-Methyl-1H-indole-3-carboxaldehyde | 1) 3,4,5-Trimethoxyaniline, Acetic Acid 2) Sodium borohydride | Reductive Amination | N-((1-methyl-1H-indol-3-yl)methyl)-3,4,5-trimethoxyaniline | nih.gov |

| N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)amine | Acetylating Agent | N-Acylation | N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)acetamide | bldpharm.com |

Modifications of the Indole Nitrogen (N1-Position)

The nitrogen atom at the N1 position of the indole ring in this compound and its analogues is a key site for functionalization. Its reactivity is influenced by the electron-donating nature of the methoxy group at the C7 position. The presence of the primary amine on the C3-methanamine side chain necessitates careful selection of reaction conditions or the use of protecting groups to achieve selective N1 modification.

N-Alkylation: The introduction of alkyl groups at the N1 position is a common modification. Direct alkylation of tryptamines can be achieved using various methods. A notable approach involves the use of alcohols as alkylating agents in the presence of an iridium catalyst. nih.govresearchgate.netbath.ac.uk This "borrowing hydrogen" methodology provides a green and efficient route to N-alkylated tryptamines. For selective N1-alkylation in the presence of the C3-aminomethyl group, a two-step process is typically employed: protection of the side-chain amine, followed by N1-alkylation, and subsequent deprotection.

N-Acylation and N-Sulfonylation: Acyl and sulfonyl groups can be introduced at the N1 position to alter the electronic properties of the indole ring and to serve as protecting groups. For instance, the tosyl group (Ts) can be introduced using tosyl chloride (TsCl) in the presence of a base. This modification is demonstrated in the synthesis of N-tosylated indole derivatives. rsc.org Similarly, the tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis, can be installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). This strategy is employed in the functionalization of other methoxyindole systems, where N1-protection is used to direct subsequent reactions to other parts of the molecule.

Table 1: Examples of N1-Position Modifications on Indole Scaffolds

| Starting Material Analogue | Reagent(s) | N1-Substituent | Reaction Type | Reference |

| Tryptamine (B22526) | Alcohols, [Ir(cod)Cl]₂, dppf | Alkyl | N-Alkylation | researchgate.net |

| 1H-Indole-3-carbaldehyde | TsCl, Base | Tosyl (Ts) | N-Sulfonylation | rsc.org |

| 5-Methoxyindole | TIPSCl, NaH | Triisopropylsilyl (TIPS) | N-Silylation (Protection) | |

| Indole | Di-tert-butyl dicarbonate | Boc | N-Acylation (Protection) | chim.it |

This table presents examples of N1-modifications on related indole structures to illustrate common synthetic strategies.

Introduction of Substituents on the Aromatic Ring System (C2, C4, C5, C6 Positions)

The benzene (B151609) portion of the indole ring in this compound can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the activating, ortho-para directing methoxy group at C7, and the deactivating effect of the protonated aminomethyl group under acidic conditions. The indole nucleus itself is electron-rich and generally favors substitution at the C3 position, which is already occupied in the target molecule. chim.it

Directing Effects: The 7-methoxy group is an activating, electron-donating group that directs incoming electrophiles primarily to the ortho (C6) and para positions. The para position relative to the 7-methoxy group is C4. Therefore, electrophilic substitution on the 7-methoxyindole (B1360046) core is expected to favor the C4 and C6 positions. The C2 position can also be reactive, particularly after the N1 position has been functionalized.

Halogenation: Bromination is a common method for introducing a versatile handle for further chemical transformations like cross-coupling reactions. The bromination of 7-methoxyindole derivatives can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. chim.it For example, the bromination of N-Boc-7-methoxyindole can lead to substitution at the C4 position.

Nitration: Nitration introduces a nitro group, which can be subsequently reduced to an amino group or used to influence the electronic properties of the ring. Direct nitration of methoxyindoles often requires careful control of reaction conditions to avoid side reactions. For instance, the nitration of N-protected 5-methoxyindole with acetyl nitrate (B79036) has been shown to selectively occur at the C7 position, demonstrating that the position of the methoxy group and the nature of the N1-substituent strongly influence the outcome. For 7-methoxyindoles, nitration is anticipated at the C4 or C6 positions.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are powerful methods for forming carbon-carbon bonds on aromatic rings. wikipedia.orgbyjus.commasterorganicchemistry.com Acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃, would introduce a ketone functionality. This reaction generally proceeds without rearrangement and deactivates the ring to further substitution. Subsequent reduction of the ketone can yield an alkyl group. These reactions on the 7-methoxyindole scaffold would likely target the C4 and C6 positions.

Table 2: Regioselectivity of Electrophilic Substitution on 7-Methoxyindole Analogues

| Reaction Type | Reagent(s) | Expected Position(s) of Substitution | Notes | Reference |

| Bromination | Br₂, AcOH | C4, C6 | The 7-methoxy group directs ortho and para. | chim.it |

| Nitration | HNO₃, H₂SO₄ | C4, C6 | Requires careful temperature control. | rsc.org |

| Acylation | RCOCl, AlCl₃ | C4, C6 | Introduces an acyl group. | masterorganicchemistry.com |

This table summarizes the expected regiochemical outcomes for key electrophilic substitution reactions on the 7-methoxyindole core.

Analytical and Spectroscopic Characterization in Research

The unambiguous identification of this compound and its derivatives relies on a combination of modern analytical and spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for the structural elucidation of indole derivatives.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each proton. For this compound, characteristic signals would include:

A singlet for the methoxy (–OCH₃) protons, typically around 3.9 ppm.

Aromatic protons on the benzene ring (H4, H5, H6), which would appear as a set of coupled multiplets in the aromatic region (approx. 6.5-7.5 ppm).

The C2-proton, a characteristic singlet or triplet (depending on N1 substitution) for the indole ring, usually downfield.

Signals for the aminomethyl group (–CH₂NH₂) at the C3 position.

A broad singlet for the N1-H proton, often observed at a high chemical shift (>8.0 ppm). rsc.orgrsc.org

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environment. Key signals for the target compound would include:

A signal for the methoxy carbon around 55 ppm. chemicalbook.com

Signals for the aromatic carbons of the benzene ring and the pyrrole (B145914) ring. The carbon bearing the methoxy group (C7) would be significantly shifted downfield.

The C3 carbon, which is attached to the methanamine side chain, and the C2 carbon. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For tryptamine derivatives, a characteristic fragmentation pathway involves the cleavage of the bond between the α and β carbons of the side chain, leading to the formation of a stable iminium ion. researchgate.net For this compound (molecular weight: 176.22 g/mol ), the base peak in the mass spectrum would be expected at m/z 160, corresponding to the [M-NH₂]⁺ fragment, or a related iminium ion. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. rsc.org

Table 3: Predicted and Observed Spectroscopic Data for Methoxyindole Analogues

| Compound | Technique | Key Signals / Fragments | Reference |

| 5-Methoxytryptamine | ¹H NMR (600 MHz, H₂O) | δ (ppm): 7.23 (d, H-7), 7.03 (d, H-4), 6.83 (dd, H-6), 3.80 (s, OCH₃) | nih.gov |

| 5-Methoxytryptamine | ¹³C NMR | δ (ppm): 153.9 (C-5), 131.7 (C-7a), 123.3 (C-2), 112.5 (C-4), 112.3 (C-7), 100.5 (C-6), 55.9 (OCH₃) | nih.gov |

| N,N-Dialkyltryptamines | EI-MS | Characteristic iminium ion [CH₂=NR₂]⁺ from side-chain cleavage. | researchgate.net |

| 7-Methoxycoumarin | ¹H NMR (DMSO-d₆) | δ (ppm): 7.68 (d), 6.97 (d), 6.21 (s), 3.86 (s, OCH₃) | chemicalbook.com |

This table provides representative spectroscopic data from closely related compounds to illustrate the expected values for this compound.

Positional Impact of the Methoxy Group on Biological Activity

The position of the methoxy group on the indole ring is a critical determinant of biological activity. While direct SAR studies on the 7-methoxy isomer are not extensively documented in the provided results, the influence of substituent placement on the indole core is a well-established principle in medicinal chemistry. For instance, the electronic properties of the indole ring can be significantly modulated by the position of substituents, which in turn affects binding affinity to biological targets. nih.gov

Influence of Aminomethyl Substituents on Pharmacological Potency and Selectivity

The nature of the substituent on the aminomethyl group at the 3-position of the indole ring plays a pivotal role in defining the pharmacological profile of the molecule. Modifications at this position can significantly impact potency and selectivity for various biological targets. Studies on related indole-3-methanamine derivatives have shown that variations in the amine substituent can modulate activity.

For example, the introduction of different amine moieties, such as p-methoxybenzylamine or p-methoxyphenethylamine, can probe for hydrogen bond interactions and explore the impact of alkyl chain length between an aromatic group and the core. nih.gov The size, shape, and electronic nature of the substituents on the nitrogen atom can influence the compound's ability to fit into a specific binding pocket and can also affect its pharmacokinetic properties.

Table 1: Illustrative Impact of Aminomethyl Substituents on Biological Activity

| R-Group on Aminomethyl | Potential Impact on Activity | Rationale |

| Methyl | Baseline activity | Small, non-bulky group |

| Ethyl | May increase potency | Increased lipophilicity and van der Waals interactions |

| Benzyl | Potential for aromatic interactions | Introduces a phenyl ring that can engage in π-π stacking |

| p-Methoxybenzyl | May enhance binding | Methoxy group can act as a hydrogen bond acceptor |

This table is illustrative and based on general medicinal chemistry principles, as specific data for this compound derivatives was not available in the search results.

Role of Indole Ring Substitutions in Modulating Biological Interactions

Beyond the methoxy group at the 7-position, further substitutions on the indole ring can fine-tune the biological activity of this compound derivatives. Halogenation of the indole ring, for instance, is a common strategy to enhance potency. Studies on other indole derivatives have shown that halogen substitution, particularly at the 5- and 6-positions, can lead to more active compounds. nih.gov

The introduction of electron-withdrawing or electron-donating groups at various positions on the indole nucleus can alter the molecule's electronic character, which can be crucial for its interaction with biological targets. For example, the introduction of a nitro group at the 7-position, creating (7-Nitro-1H-indol-3-yl)methanamine, would significantly alter the electronic properties compared to the 7-methoxy analog. bldpharm.com

Rational Design Principles for Optimized Biological Profiles

Based on the available SAR data for indole derivatives, several rational design principles can be proposed for optimizing the biological profiles of this compound analogs.

Systematic Exploration of Methoxy Group Positioning: A systematic study of the methoxy group at all possible positions of the indole ring would provide a clearer understanding of its role in a specific biological context.

Diverse Aminomethyl Substitutions: The synthesis and evaluation of a library of derivatives with diverse substituents on the aminomethyl group would be crucial. This could include aliphatic, aromatic, and heterocyclic moieties to probe different types of interactions within the target's binding site.

Strategic Indole Ring Functionalization: The introduction of small, electronically diverse substituents, such as halogens or small alkyl groups, at positions 2, 4, 5, and 6 of the indole ring could lead to improved potency and selectivity.

Computational Modeling: Molecular docking studies can be employed to predict the binding modes of designed analogs and to rationalize the observed SAR, thereby guiding the design of new compounds with enhanced activity. nih.gov

Comparative SAR Analysis Across Diverse Indole-3-methanamine Chemotypes

A comparative analysis of the SAR of this compound with other indole-3-methanamine chemotypes reveals both common trends and unique features. For many indole-based compounds, the N-H of the indole ring is an important hydrogen bond donor. The substituent at the 3-position is often a key determinant of the compound's primary pharmacology.

However, the specific substitution pattern on the indole ring can drastically alter the biological activity. For example, in the context of STING inhibitors, indol-3-yl-N-phenylcarbamic amides show a distinct SAR profile where substitutions on the phenylcarbamic amide moiety are critical. nih.gov In contrast, for certain antimicrobial indole derivatives, halogenation of the indole ring is a more impactful strategy. nih.gov This highlights that while general principles of indole SAR exist, the specific requirements for a given biological target can vary significantly.

Computational and in Silico Approaches in 7 Methoxy 1h Indol 3 Yl Methanamine Research

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. This method is instrumental in understanding the binding mode and affinity of compounds like (7-methoxy-1H-indol-3-yl)methanamine.

Research on analogous tryptamine (B22526) compounds has extensively used docking simulations to explore their interactions with key neurological targets, particularly serotonin (B10506) (5-HT) receptors. herbmedpharmacol.comnanobioletters.com For instance, studies on N,N-dimethyltryptamine (DMT) and its analogs with the 5-HT1B and 5-HT2A receptors reveal critical binding interactions. herbmedpharmacol.comnanobioletters.com The docking process involves placing the ligand into the binding site of the receptor and scoring the different poses based on factors like binding free energy.

In simulations involving tryptamine derivatives, the binding is often stabilized by a combination of interactions:

Hydrogen Bonds: The amine group in the ethylamine (B1201723) side chain is a common hydrogen bond donor, interacting with polar residues in the receptor pocket, such as aspartate or serine. agrijournals.ir

Aromatic/Pi-Stacking Interactions: The indole (B1671886) ring of the tryptamine scaffold frequently engages in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding site. nih.gov

Docking studies on a halogenated analog of 5-MeO-DMT suggested a halogen-bonding interaction with a phenylalanine residue (Phe234) in the 5-HT2A receptor's orthosteric pocket, highlighting how specific functional groups can dictate binding potency. acs.org While specific docking studies for this compound are not widely published, data from its analogs provide a strong predictive framework for its likely binding modes.

Table 1: Representative Molecular Docking Data for Tryptamine Analogs

| Compound | Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 5-MeO-DMT | 5-HT2A | -8.01 | Not Specified | nanobioletters.com |

| 6-MeO-DMT | 5-HT2A | -7.43 | Not Specified | nanobioletters.com |

| DMT Analogue (112814775) | 5-HT1B | -8.4 | Not Specified | herbmedpharmacol.com |

| 5-MeO-DMT Analogue (20453) | Serotonin Transporter (SERT) | -8.98 | Asp116, Phe361, Ser199, Val117 | agrijournals.ir |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a compound with its biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules. For tryptamines like this compound, QSAR studies are valuable for predicting their potency and for guiding the design of analogs with improved pharmacological profiles.

A significant portion of QSAR studies in this area has focused on the inhibition of monoamine oxidase (MAO), a key enzyme in the metabolism of tryptamines. mdpi.com These models typically use a range of molecular descriptors:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO/LUMO). The electron-donating nature of the 7-methoxy group on the indole ring would be a critical descriptor. Studies have suggested that electron-rich aromatic rings are associated with increased inhibitory potency against MAO-A. mdpi.com

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule (e.g., logP), which influences its ability to cross cell membranes and interact with hydrophobic pockets in receptors.

Steric Descriptors: These relate to the size and shape of the molecule, which determine how well it fits into a receptor's binding site.

By building a QSAR model with a training set of tryptamine derivatives with known activities, researchers can predict the activity of this compound and prioritize synthetic efforts toward analogs with higher predicted potency or selectivity. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. herbmedpharmacol.com This technique is crucial for assessing the stability of a docked pose and understanding the conformational changes that occur upon binding.

For tryptamine derivatives, MD simulations have been used to:

Validate Docking Poses: By running simulations of the ligand-receptor complex, researchers can determine if the interactions predicted by docking are stable over a period of nanoseconds. herbmedpharmacol.comagrijournals.ir

Analyze Conformational Flexibility: MD simulations reveal the flexibility of the ligand within the binding pocket and any induced conformational changes in the receptor.

Study Membrane Interactions: All-atom MD simulations have been employed to study how tryptamines like DMT and 5-MeO-DMT interact with and partition into lipid bilayers, which is a critical step for reaching transmembrane receptors. nih.gov These studies show that neutral tryptamines can partition almost completely into the bilayer and even cross it spontaneously. nih.gov

A 100-nanosecond MD simulation of a 5-MeO-DMT analogue complexed with the serotonin transporter showed stabilization through interactions with numerous residues, including Asp116, Phe361, and Tyr195. agrijournals.ir Such simulations provide a more realistic and detailed picture of the binding event than docking alone.

Prediction of Pharmacological Targets and Mechanistic Insights

Computational methods can predict the likely biological targets of a compound, a process sometimes called "target fishing" or reverse docking. For this compound, its structural similarity to serotonin and other known psychedelic tryptamines makes serotonin (5-HT) receptors the most probable targets.

Binding affinity data for the closely related compound 7-methoxy-N,N-dimethyltryptamine (7-MeO-DMT) provides strong evidence for this. wikipedia.org This analog has been shown to bind to several 5-HT receptor subtypes, although with lower affinity compared to its isomer, 5-MeO-DMT. wikipedia.org The primary amine of this compound may lead to a different binding profile, but the 5-HT receptors remain the most likely targets.

Cryogenic electron microscopy (cryo-EM) structures, combined with computational analysis, have provided deep mechanistic insights into how tryptamines engage these receptors. nih.gov These studies reveal how specific subpockets within the receptors determine the potency and efficacy of ligands. For example, interactions with residues at position 7.39 of the receptor have been shown to be important for the activity of certain tryptamine ligands. nih.gov Such insights help explain how subtle changes in the ligand's structure, like the position of a methoxy (B1213986) group, can fine-tune its pharmacological activity from one receptor subtype to another.

Table 2: Predicted Pharmacological Targets for 7-MeO-DMT (Analogue of this compound)

| Target Receptor | Binding Affinity (Ki, nM) | Significance | Reference |

|---|---|---|---|

| Serotonin 5-HT2A | 5,400 - 5,440 | Primary target for classic psychedelics. | wikipedia.org |

| Serotonin 5-HT1A | 1,760 | Mediates anxiolytic and antidepressant effects. | wikipedia.org |

| Serotonin 5-HT1F | 2,620 | Potential target for migraine treatment. | wikipedia.org |

| Serotonin 5-HT2C | >10,000 | No detectable affinity. | wikipedia.org |

| Serotonin 5-HT1E | >10,000 | No detectable affinity. | wikipedia.org |

Note: Ki values are for 7-MeO-DMT, a close structural analog. The binding profile for this compound may differ.

Virtual Screening and Lead Optimization Strategies

In silico methods are central to modern lead discovery and optimization. nih.gov

Virtual Screening (VS): This process involves computationally screening large libraries of virtual compounds to identify those that are most likely to bind to a target of interest. nih.govspringernature.com Starting with a known active ligand like this compound, a pharmacophore model can be built. This model represents the essential 3D arrangement of functional groups required for activity. The model is then used to search databases for other molecules that fit these criteria. researchgate.net

Lead Optimization: Once a "hit" or "lead" compound is identified, computational tools can guide its modification to improve desired properties like potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.net For this compound, optimization strategies could involve:

Fragment-based growing: Adding new chemical fragments to the core structure to form new, favorable interactions with the receptor. researchgate.net

Substituent modification: Computationally exploring different functional groups at various positions on the indole ring or side chain to enhance binding affinity. For example, free energy perturbation (FEP) calculations can accurately predict the change in binding affinity resulting from small chemical modifications. nih.gov

An automated in silico ligand directing evolution (AILDE) approach has been developed to rapidly generate promising lead compounds by combining MD simulations, fragment growing, and binding free energy predictions. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. dntb.gov.ua These calculations are fundamental to understanding a molecule's intrinsic properties and reactivity, which govern its interactions with biological targets.

For this compound, DFT can be used to compute:

Molecular Geometry: The most stable three-dimensional conformation of the molecule.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap indicates the molecule's chemical stability and the charge transfer that can occur within the molecule. researchgate.netdntb.gov.ua

Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for identifying sites that are likely to engage in electrostatic or hydrogen-bonding interactions.

Vibrational Frequencies: Theoretical calculations of IR and Raman spectra can be compared with experimental data to confirm the molecular structure. nih.gov

These quantum chemical descriptors are not only foundational for understanding reactivity but are also often used as inputs for developing robust QSAR models. mdpi.com

Table 3: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance | Reference |

|---|---|---|

| HOMO Energy | Represents the ability to donate an electron. Higher HOMO energy often correlates with higher reactivity and potency in certain enzyme systems. | mdpi.comresearchgate.net |

| LUMO Energy | Represents the ability to accept an electron. Lower LUMO energy indicates a better electron acceptor. | researchgate.net |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive, facilitating intramolecular charge transfer. | dntb.gov.uadntb.gov.ua |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrostatic interactions and hydrogen bonding with a receptor. | dntb.gov.ua |

Future Directions and Emerging Research Avenues for 7 Methoxy 1h Indol 3 Yl Methanamine

Development of Next-Generation Indole-Based Chemical Probes

Chemical probes are essential tools for dissecting biological pathways and validating protein targets in their native cellular environments. mskcc.org The indole (B1671886) scaffold is particularly well-suited for developing such probes due to its inherent fluorescence and ability to be chemically modified. mdpi.com Future research will likely focus on leveraging the (7-methoxy-1H-indol-3-yl)methanamine structure to create next-generation probes with enhanced capabilities.

These advanced probes could be designed for a multitude of applications, including real-time imaging of cellular processes, target identification, and quantifying engagement with specific proteins. Development efforts may concentrate on creating probes based on the donor-π-acceptor (D-π-A) architecture to achieve superior photophysical performance. mdpi.com For instance, modifications to the methoxy (B1213986) group or the methanamine side chain could tune the probe's fluorescence properties, making it suitable for in vivo imaging by minimizing photodamage and cellular auto-fluorescence. mdpi.com Furthermore, incorporating environmentally sensitive fluorophores could allow for the detection of specific micro-environmental changes, such as pH or ion concentration. mdpi.com The synthesis of diverse libraries of such probes will facilitate high-throughput screening campaigns to uncover new biological functions and therapeutic targets. nih.gov

Table 1: Potential Next-Generation Indole-Based Chemical Probes

| Probe Type | Design Principle | Potential Application | Relevant Findings |

|---|---|---|---|

| Fluorescent Probes | Based on the donor-π-acceptor (D-π-A) concept to enhance fluorescence emission. | Real-time bioimaging in living cells and tissues. | Indole derivatives can be engineered to exhibit strong fluorescence, making them good candidates for biological probes. mdpi.com |

| pH-Sensing Probes | Exploiting the proton-responsive nature of the indole nitrogen atom. | Monitoring pH changes in specific cellular compartments. | Styrylcyanine-based indole probes show remarkable pH-dependent fluorescence, suitable for in vivo imaging. mdpi.com |

| Target-Specific Probes | Conjugating the indole scaffold to a known ligand or reactive group. | Identifying and validating novel protein targets (in situ target engagement). | Chemical probes are used to manipulate and probe protein function in a controlled manner within the cell. mskcc.org |

| Ratiometric Probes | Designing molecules with dual emission bands that respond differently to an analyte. | Specific and quantitative detection of ions like cyanide. | A probe using a 3-formyl-BODIPY fluorophore and an indole salt has been used for specific cyanide detection. mdpi.com |

Exploration of Polypharmacology and Multi-Targeting Approaches

The traditional "one drug, one target" paradigm is increasingly being replaced by polypharmacology—the concept that a single molecule can interact with multiple targets simultaneously. researchgate.net This approach is particularly promising for complex diseases like cancer, where multiple pathways are dysregulated. researchgate.net The indole scaffold's ability to interact with a wide variety of biological targets, including kinases and histone deacetylases, makes its derivatives prime candidates for multi-target drug discovery. nih.gov

Future research on this compound should involve a systematic exploration of its polypharmacological profile. This can be achieved by integrating computational and experimental strategies. nih.gov In-silico methods, such as molecular docking and pharmacophore modeling, can predict potential off-targets and guide the rational design of derivatives with a desired multi-target profile. nih.gov These predictions can then be validated through experimental screening against broad panels of kinases and other enzyme families. The goal is to design agents that selectively modulate multiple key targets to achieve enhanced therapeutic efficacy while avoiding "anti-targets" that could lead to adverse effects. researchgate.netnih.gov

Table 2: Strategies for Polypharmacology Exploration

| Strategy | Description | Application to this compound | Reference |

|---|---|---|---|

| Computational Modeling | Using in-silico tools like molecular docking and QSAR to predict interactions with multiple targets. | Predict the binding affinity of the compound and its derivatives against a panel of disease-relevant proteins. | nih.gov |

| High-Throughput Screening | Experimentally testing the compound against large libraries of proteins (e.g., kinase panels). | Identify unexpected and potentially beneficial off-target activities. | wiley.com |

| Network Pharmacology | Analyzing the interaction networks of multiple targets to understand the system-level effects of a drug. | Elucidate how modulating multiple targets simultaneously could impact disease pathways. | researchgate.net |

| Fragment-Based Design | Combining molecular fragments known to bind to different targets into a single molecule. | Design novel derivatives that intentionally engage multiple, distinct targets. | nih.gov |

Design of Targeted Delivery Systems for Indole Derivatives

While indole derivatives hold great therapeutic promise, their clinical application can be enhanced by overcoming challenges related to solubility, stability, and off-target toxicity. Targeted drug delivery systems offer a solution by ensuring that the active compound reaches its intended site of action, thereby increasing efficacy and minimizing systemic exposure. nih.gov

The future in this area involves the development of sophisticated nanoformulations for indole derivatives like this compound. nih.govresearchgate.net This includes encapsulating the compound in nanoparticles, liposomes, or niosomes to protect it from degradation and improve its pharmacokinetic profile. jchr.org Furthermore, these delivery vehicles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cells or tissues. Another promising avenue is the creation of stimuli-responsive systems, such as pH-sensitive polymers like Eudragit S-100, which release their payload only upon reaching a specific physiological environment, like the colon. nih.gov Such systems could be particularly useful for diseases localized to specific organs. nih.govmdpi.com

Table 3: Advanced Drug Delivery Systems for Indole Derivatives

| Delivery System | Mechanism | Advantages | Relevant Findings |

|---|---|---|---|

| Nanoparticles | Encapsulation of the drug within a polymeric or lipid-based matrix. | Protects drug from degradation, improves solubility, allows for targeted delivery. | Several nanoformulations have been investigated as effective delivery systems for indole-containing anticancer agents. nih.govresearchgate.net |

| pH-Responsive Polymers | Polymers (e.g., Eudragit® S-100) that dissolve at a specific pH, releasing the drug. | Enables targeted release in specific parts of the gastrointestinal tract, such as the colon. | A colon-targeted delivery system for indole acetic acid using Eudragit S-100 and chitosan (B1678972) was shown to be effective. nih.gov |

| Niosomes | Non-ionic surfactant-based vesicles that can encapsulate both hydrophilic and lipophilic drugs. | High stability, low cost, and ability to improve drug penetration. | Niosomes are being explored for the delivery of plant-isolated indole derivatives in cancer treatment. jchr.org |

| Ligand-Targeted Systems | Nanocarriers functionalized with molecules (e.g., proteins, peptides) that bind to specific cell surface receptors. | Increases drug concentration at the target site, reducing off-target effects. | Functionalized nanopolymers are a versatile vehicle for targeted drug delivery. researchgate.net |

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

Understanding the precise mechanism of action of a compound is crucial for its development. Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of cellular processes and are indispensable tools for this purpose. researchgate.netnih.gov The integration of these technologies can uncover the complex biological networks affected by this compound.

Future research should employ a multi-omics approach to move beyond a single-pathway analysis. nih.gov For example, transcriptomics (RNA-seq) can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics can then provide a snapshot of the functional output of these changes by profiling endogenous metabolites. researchgate.net Integrating these datasets can connect the compound's interaction with its direct targets to broader downstream effects on cellular metabolism, signaling cascades, and phenotype. nih.gov This comprehensive understanding is critical for identifying biomarkers of response and elucidating potential resistance mechanisms.

Table 4: Role of Omics Technologies in Mechanistic Studies

| Omics Field | Information Provided | Application to this compound | Reference |

|---|---|---|---|

| Transcriptomics | Measures the expression levels of all genes in a cell. | Identify genes and pathways that are up- or down-regulated upon treatment. | nih.gov |

| Proteomics | Analyzes the entire protein complement of a cell, including modifications. | Identify direct protein targets and downstream changes in protein expression and signaling. | nih.gov |

| Metabolomics | Profiles the complete set of small-molecule metabolites. | Uncover alterations in metabolic pathways and cellular energy status. | researchgate.netnih.gov |

| Integrated Omics | Combines data from multiple omics platforms. | Provide a systems-level understanding of the compound's mechanism of action by linking gene expression to protein function and metabolic output. | researchgate.netnih.gov |

Addressing Synthetic Challenges and Scale-Up for Research Applications

The translation of promising research findings into tangible applications depends on the ability to produce the compound of interest in sufficient quantity and purity. For a relatively novel compound like this compound, developing a robust and scalable synthetic route is a critical future direction.

Initial lab-scale syntheses often rely on methods, such as chromatography, that are not practical for large-scale production. almacgroup.com Future work must focus on developing scalable processes that minimize the use of expensive reagents and complex purification techniques. Challenges may include achieving regioselectivity during the functionalization of the indole core, managing protecting group strategies, and controlling byproduct formation. almacgroup.comresearchgate.net The development of efficient, multi-step, one-pot syntheses or flow chemistry approaches could significantly streamline production. A scalable route is essential not only for advanced preclinical studies but also for making the compound readily available to the broader research community for further investigation.

Table 5: Synthetic Challenges and Potential Solutions

| Challenge | Description | Potential Solution | Relevant Findings |

|---|---|---|---|

| Scalability | Laboratory procedures (e.g., chromatography) are often not viable for large-scale production. | Develop routes that rely on crystallization, distillation, or salt formation for purification. | A lab-scale route requiring extensive chromatography was successfully redeveloped for multi-kilogram scale-up by circumventing chromatography. almacgroup.com |

| Protecting Groups | The need for multiple protection/deprotection steps can lower overall yield and increase cost. | Redesign the synthetic route to use fewer or more efficient protecting groups. | Altering the protecting group strategy shortened a synthetic route from 9 to 7 steps, improving overall efficiency. almacgroup.com |

| Reagent Cost & Safety | Use of expensive or hazardous reagents (e.g., certain metal catalysts) can be prohibitive. | Explore more environmentally friendly and cheaper catalysts, such as zinc(II) instead of gold-based reagents. | Zinc(II) reagents have been successfully used as a cheaper and more environmentally friendly alternative for activating alkyne moieties in indole synthesis. sciencedaily.com |

| Yield and Purity | Low yields and difficult-to-remove byproducts can complicate the synthesis. | Optimize reaction conditions (temperature, solvent, catalyst loading) and develop robust purification steps like base washes or resin treatments. | An improved procedure for a related indole derivative was developed, resulting in an 88% overall yield in 3 steps. researchgate.net |

Q & A

Q. Critical Parameters :

- Monitor pH during amine functionalization to prevent decomposition.

- Use anhydrous conditions for moisture-sensitive steps.

Basic: How is the structural integrity of this compound validated?

Answer:

Validation involves:

- Spectroscopic Analysis :

- H/C NMR : Confirm substituent positions (e.g., methoxy at C7, amine at C3-methylene) .

- Mass Spectrometry : Verify molecular weight (e.g., [M+H] peak at m/z 177.1).

- X-ray Crystallography : Resolve 3D structure using SHELX software for refinement (e.g., bond angles, torsion angles) .

Q. Example Data :

| Parameter | Value (Å/°) |

|---|---|

| C7-OCH bond | 1.36 Å |

| C3-NH angle | 112° |

Advanced: How can researchers resolve contradictions in reported binding affinities for serotonin receptors?

Answer:

Contradictions may arise from:

- Assay Variability : Differences in receptor isoforms (e.g., 5-HT vs. 5-HT) or cell lines.

- Compound Purity : Verify via HPLC (>95% purity) to exclude confounding impurities .

- Computational Docking : Use molecular dynamics simulations to compare binding poses and identify key interactions (e.g., hydrogen bonds with Ser159 in 5-HT) .

Q. Methodological Steps :

Replicate assays under standardized conditions (pH, temperature).

Cross-validate with radioligand binding and functional cAMP assays .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (OSHA PEL: 5 mg/m).

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Q. Emergency Measures :

- Spills : Neutralize with 10% acetic acid and absorb with inert material.

- Exposure : Rinse eyes with water for 15+ minutes; seek medical evaluation .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

Optimization strategies include:

- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance amine reactivity.

- Flow Chemistry : Implement continuous reactors for improved heat/mass transfer (e.g., 20% yield increase) .

Q. Case Study :

| Condition | Yield (%) |

|---|---|

| Batch (THF, 24h) | 44 |

| Flow (DMF, 2h) | 65 |

Advanced: What structural analogs of this compound show divergent biological activities?

Answer:

Substituent position and electronic effects critically modulate activity:

| Compound | Key Modification | Activity Shift |

|---|---|---|

| 7-Chloro analog | Cl at C7 | Enhanced 5-HT affinity |

| 2,4-Dimethyl analog | CH at C2/C4 | Reduced MAO inhibition |

| 3-Carboxylic acid analog | COOH at C3 | Loss of CNS penetration |

Design Insight : Methoxy groups enhance lipophilicity and blood-brain barrier penetration .

Basic: What analytical techniques assess compound stability under physiological conditions?

Answer:

- pH Stability Tests : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >200°C).

- Light Exposure : UV-Vis spectroscopy to detect photodegradation products .

Key Finding : The compound is stable at pH 7.4 (t > 24h) but degrades rapidly in acidic conditions (pH 1.2, t = 2h) .

Advanced: How do steric effects influence interactions with cytochrome P450 enzymes?

Answer:

- CYP3A4 Inhibition : The methoxy group at C7 reduces steric hindrance, enabling π-π stacking with heme iron .

- Metabolic Stability : Methylation at C2 increases steric bulk, slowing oxidative metabolism (e.g., 50% reduction in clearance) .

Q. Experimental Approach :

- Use liver microsomes + NADPH to measure metabolite formation rates.

- Compare values via Lineweaver-Burk plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.